pyridine-2,3,6-triamine

描述

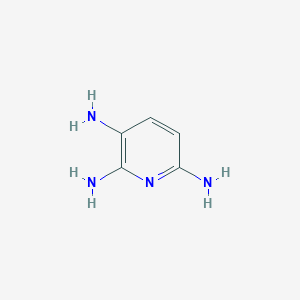

pyridine-2,3,6-triamine is an organic compound with the molecular formula C₅H₈N₄ It is a derivative of pyridine, characterized by three amino groups attached to the 2nd, 3rd, and 6th positions of the pyridine ring

准备方法

The synthesis of pyridine-2,3,6-triamine typically involves the reduction of 2,3,6-trinitropyridine. This process can be carried out using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions include a hydrogen atmosphere and a solvent like ethanol. Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the final product.

化学反应分析

pyridine-2,3,6-triamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.

Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various substituted pyridine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Pyridine-2,3,6-triamine plays a crucial role in the synthesis of various therapeutic agents:

- Anticonvulsant Drugs : It is utilized as a precursor in developing anticonvulsant medications. Research indicates that derivatives of this compound exhibit promising anticonvulsant activity through modulation of neurotransmitter systems .

- Antimicrobial Agents : Studies have shown that this compound and its derivatives possess significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating bacterial infections .

- Cancer Therapeutics : The compound is being investigated for its anticancer properties. Preclinical studies indicate that it can inhibit the proliferation of cancer cells through mechanisms involving receptor modulation and signaling pathway interference .

Materials Science

In materials science, this compound is employed in the development of advanced materials:

- Polymer Synthesis : It serves as a monomer in synthesizing hyperbranched polyimides which exhibit excellent thermal stability and solubility. These polymers are valuable in applications such as optical waveguides and gas separation membranes .

- Nanomaterials : The compound is also utilized in creating nanomaterials with specific properties tailored for electronic and photonic applications .

Biological Research

This compound has important implications in biological research:

- Enzyme Inhibition Studies : The compound is studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property is critical for understanding disease mechanisms and developing targeted therapies .

- Protein Interactions : Research has focused on how this compound interacts with proteins and other biomolecules, providing insights into its potential as a biochemical modulator .

Industrial Applications

The industrial applications of this compound are diverse:

- Dyes and Pigments Production : It is used as an intermediate in synthesizing dyes and pigments due to its chemical reactivity and stability .

- Chemical Intermediates : The compound acts as a building block for various chemical processes in the synthesis of complex organic molecules .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound derivatives significantly inhibited cancer cell growth in vitro. The mechanism was attributed to enhanced lipophilicity due to structural modifications that improved binding affinity to tumor cell receptors .

Case Study 2: Polymer Development

Research conducted on hyperbranched polyimides derived from this compound highlighted their application in high-temperature environments. These materials showed remarkable resistance to thermal degradation while maintaining structural integrity under stress conditions .

作用机制

The mechanism of action of pyridine-2,3,6-triamine in medicinal applications involves its interaction with specific molecular targets, such as voltage-gated sodium channels. This interaction can modulate the activity of these channels, leading to therapeutic effects like anticonvulsant activity . The compound may also interact with other proteins and enzymes, influencing various biochemical pathways.

相似化合物的比较

pyridine-2,3,6-triamine can be compared with other similar compounds, such as:

2,4,6-Triaminopyrimidine: Another triamino derivative with different positional isomerism.

2,3,5-Triaminopyridine: A compound with amino groups at different positions on the pyridine ring.

2,6-Diaminopyridine: A related compound with only two amino groups.

The uniqueness of this compound lies in its specific arrangement of amino groups, which imparts distinct chemical and biological properties.

生物活性

Pyridine-2,3,6-triamine, also known as 2,3,6-triaminopyridine, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various biological effects based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with three amino groups at positions 2, 3, and 6. Its synthesis often involves the modification of pyridine derivatives through various chemical reactions, including reductive amination and condensation techniques. The compound can be synthesized from simpler pyridine derivatives using methods such as the following:

- Reductive Amination : Involves the reaction of pyridine derivatives with aldehydes or ketones in the presence of reducing agents.

- Condensation Reactions : These reactions typically involve the interaction of pyridine derivatives with amines or other nucleophiles under acidic or basic conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Dihydrofolate Reductase (DHFR) : Pyridine derivatives have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds can impede cancer cell proliferation and are being investigated for their anticancer properties .

- Kinase Inhibition : Some studies indicate that this compound acts as a kinase inhibitor. Kinases are pivotal in regulating various cellular processes including growth and metabolism. Compounds that inhibit specific kinases may have therapeutic applications in treating cancers and other diseases .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that this compound has notable antimicrobial properties against various pathogens. For instance:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 56 |

| Escherichia coli | 55 |

| Bacillus subtilis | 55 |

- Anticancer Properties : The compound's ability to inhibit DHFR suggests potential in cancer therapy. Studies have shown that pyridine derivatives can induce apoptosis in cancer cells by disrupting DNA synthesis pathways .

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of this compound on several cancer cell lines including breast and colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 μM.

- Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of pyridine derivatives, it was found that modifications to the amino groups enhanced the activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

属性

IUPAC Name |

pyridine-2,3,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-2-4(7)9-5(3)8/h1-2H,6H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNVCLJBFOZEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195767 | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-79-0 | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential toxicity mechanisms of 2,3,6-triaminopyridine?

A: 2,3,6-triaminopyridine (TAP) readily autoxidizes in aqueous solutions, generating superoxide radicals and hydrogen peroxide [, , ]. This oxidative stress can damage cells, as evidenced by methemoglobin formation and glutathione depletion in erythrocytes exposed to TAP []. Additionally, TAP disrupts mitochondrial metabolism, similar to other myotoxic amines []. In rats, TAP administration caused skeletal and cardiac muscle necrosis, along with renal tubular damage []. These findings suggest that TAP's toxicity might stem from oxidative stress and mitochondrial dysfunction.

Q2: What is the connection between 2,3,6-triaminopyridine and the drug phenazopyridine?

A: 2,3,6-Triaminopyridine is a metabolite of phenazopyridine, a commonly used urinary tract analgesic [, , ]. While phenazopyridine itself possesses analgesic properties, its metabolite TAP exhibits toxicity [, ]. This raises concerns as muscle damage and renal issues, observed after phenazopyridine use, could be attributed to TAP formation [].

Q3: How does the structure of 2,3,6-triaminopyridine derivatives relate to their anticonvulsant activity?

A: Research indicates that the anticonvulsant potency and neurotoxicity of 2,3,6-triaminopyridine derivatives are influenced by their overall lipophilicity, represented by log k' (octanol-coated column) []. Modifying the structure to alter lipophilicity can impact their interaction with biological membranes and subsequently their anticonvulsant properties. NMR studies utilizing lecithin vesicles showed a correlation between phospholipid-binding parameter log delta (1/T2) and anticonvulsant activity, further emphasizing the importance of lipophilicity in these molecules [].

Q4: Are there analytical methods available for the specific detection of 2,3,6-triaminopyridine in the presence of phenazopyridine?

A: Yes, several spectrophotometric methods have been developed for the selective determination of phenazopyridine hydrochloride (PAP) in the presence of its oxidative degradation product 2,3,6-triaminopyridine (TAP) []. These methods include first derivative (1D), ratio difference spectrophotometric method (RDSM), first derivative of ratio spectra (1DD), and dual wavelength (DW) spectrophotometry []. Additionally, a validated HPLC method utilizing a reversed-phase BDS Hypersil C18 column has been established for the selective determination of PAP in the presence of TAP []. These methods offer valuable tools for studying the metabolism and stability of phenazopyridine.

Q5: What are the photochemical reactions that phenazopyridine hydrochloride undergoes?

A: When exposed to light, phenazopyridine hydrochloride undergoes various photochemical transformations, including photochemical cyclodehydrogenation, reductive photodegradation, and molecular rearrangement []. These reactions lead to the formation of several products, including pyrido[3,4-c]cinnoline-2,4-diamine, N3-phenylpyridine-2,3,4,6-tetraamine, 2,3,6-triaminopyridine, and 2,6-diamino-1-(4-aminophenyl)pyridin-4(1H)-one []. Understanding these photochemical reactions is crucial for ensuring the drug's efficacy and stability during storage and usage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。